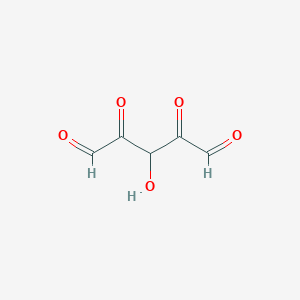![molecular formula C22H21N7O2 B12549264 4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid CAS No. 151322-90-6](/img/structure/B12549264.png)
4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid is a complex organic compound that features a tetrazole ring, a biphenyl group, and a pyrimidine carboxylic acid moiety.
準備方法
The synthesis of 4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the formation of the tetrazole ring via a click chemistry approach, which is known for its efficiency and eco-friendliness. The biphenyl group is introduced through Suzuki coupling reactions, while the pyrimidine carboxylic acid moiety is synthesized via standard organic synthesis techniques involving nitration, reduction, and cyclization steps . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include substituted biphenyl derivatives, reduced amines, and various functionalized pyrimidine compounds .
科学的研究の応用
4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with improved bioavailability and pharmacokinetic properties.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, particularly in the context of antibacterial, anticancer, and anti-tuberculosis activities.
Industrial Applications: It is used in the synthesis of various organic compounds and materials, including polymers and advanced materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing the compound’s ability to bind to target proteins. This interaction can inhibit or modulate the activity of enzymes, leading to various biological effects, such as antibacterial or anticancer activities . Molecular docking studies have shown that the compound can interact with enzymes like P38 MAP kinase, which plays a role in inflammatory responses .
類似化合物との比較
Compared to other similar compounds, 4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid stands out due to its unique combination of a tetrazole ring, biphenyl group, and pyrimidine carboxylic acid moiety. Similar compounds include:
Olmesartan: An angiotensin II receptor antagonist with a tetrazole ring and biphenyl group.
Losartan: Another angiotensin II receptor antagonist with similar structural features.
Candesartan: A compound with a tetrazole ring used in the treatment of hypertension.
These compounds share structural similarities but differ in their specific functional groups and pharmacological activities, highlighting the uniqueness of 4-(Propyl{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid .
特性
CAS番号 |
151322-90-6 |
|---|---|
分子式 |
C22H21N7O2 |
分子量 |
415.4 g/mol |
IUPAC名 |
4-[propyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C22H21N7O2/c1-2-11-29(21-19(22(30)31)12-23-14-24-21)13-15-7-9-16(10-8-15)17-5-3-4-6-18(17)20-25-27-28-26-20/h3-10,12,14H,2,11,13H2,1H3,(H,30,31)(H,25,26,27,28) |
InChIキー |
QLYHVKQIKYGJHI-UHFFFAOYSA-N |
正規SMILES |
CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC=NC=C4C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


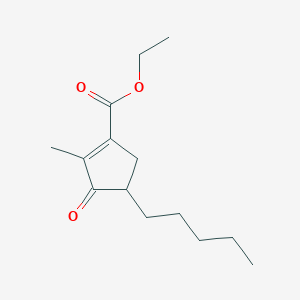
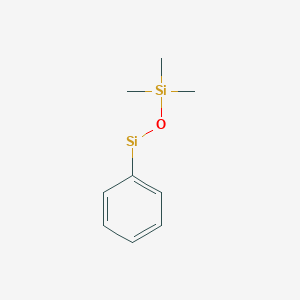
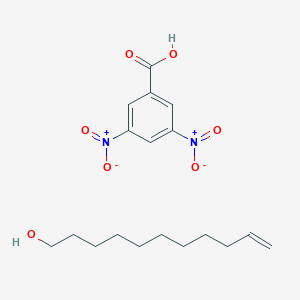
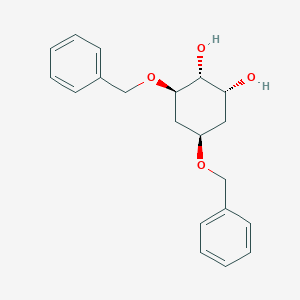
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
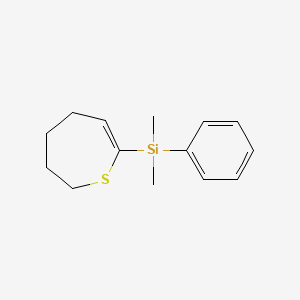
![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)
![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)

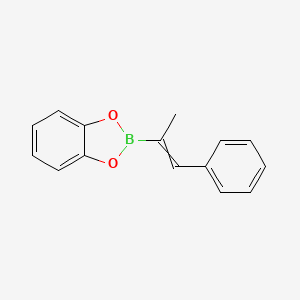
![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)
